molecular formula C9H8ClN5 B1359956 s-Triazine, 2-amino-4-(m-chloroanilino)- CAS No. 718-43-4

s-Triazine, 2-amino-4-(m-chloroanilino)-

Cat. No.: B1359956
CAS No.: 718-43-4
M. Wt: 221.64 g/mol
InChI Key: VCOVYIZDTWXVSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .


Molecular Structure Analysis

Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The unique properties of s-Triazine, 2-amino-4-(m-chloroanilino)- make it ideal for applications in pharmaceuticals, agrochemicals, and material science.

Scientific Research Applications

Renal Excretion and Diuretic Effects

2-Amino-4-(m-chloroanilino)-s-triazine has been studied for its effects on renal excretion and diuretic properties. Williamson, Shideman, and Lesher (1959) found that this compound can cause diuresis, natriuresis, chloruresis, and potassium retention in rats. It particularly affects the renal excretion of water and electrolytes, suggesting its potential use in manipulating renal functions (Williamson, Shideman, & Lesher, 1959).

Influence on Enzyme Activity in Plants

This compound has been shown to influence enzyme activities related to carbohydrate and nitrogen metabolism in plants. Wu, Singh, and Salunkhe (1971) reported that foliar applications of certain s-triazine compounds, including 2-amino-4-(m-chloroanilino)-s-triazine, can increase the activities of enzymes like starch phosphorylase and glutamate dehydrogenase in plants (Wu, Singh, & Salunkhe, 1971).

Antitumor and Anti-inflammatory Activities

Some derivatives of s-triazines, including 2-amino-4-(m-chloroanilino)-s-triazine, have been explored for their antitumor and anti-inflammatory properties. Brzozowski and Saczewski (2002) synthesized novel triazine derivatives that exhibited activity against certain human tumor cell lines (Brzozowski & Saczewski, 2002). Additionally, Kambayashi and Mizushima (1975) studied the anti-inflammatory action of a s-triazine derivative in rats, finding it effective against conditions like carrageenan edema and adjuvant arthritis (Kambayashi & Mizushima, 1975).

Synthesis of Polymers

2-Amino-4-(m-chloroanilino)-s-triazine has been used in the synthesis of new polymers. Kunisada et al. (1991) synthesized a series of new isopropenyl-1,3,5-triazines, including 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazine, and explored their properties as polymers (Kunisada et al., 1991).

Biocidal Efficacy and Biofilm Control

Chen, Luo, and Sun (2007) investigated the biocidal efficacy and biofilm-controlling function of chloromelamine-based bioresponsive fibrous materials, where 2-amino-4-chloro-6-hydroxy-s-triazine played a key role. Their study showed potent and durable biocidal functions against various microorganisms, including resistant bacteria and viruses (Chen, Luo, & Sun, 2007).

Ecological Risk Assessment

Solomon et al. (1996) conducted an ecological risk assessment of atrazine, a triazine herbicide, in North American surface waters, demonstrating the environmental impacts and risks associated with triazine derivatives (Solomon et al., 1996).

Future Directions

S-Triazine, 2-amino-4-(m-chloroanilino)- has been extensively studied for its biological activity and potential applications in various fields. Its unique properties make it ideal for applications in pharmaceuticals, agrochemicals, and material science, indicating a promising future direction for this compound.

Relevant Papers The paper titled “s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation” provides an overview of the broad applicability of s-triazine . It discusses its wide activity spectrum and its use as a drug nano delivery system .

Biochemical Analysis

Biochemical Properties

s-Triazine, 2-amino-4-(m-chloroanilino)- plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and tyrosine kinases . These interactions are crucial as they can lead to the development of new therapeutic agents targeting specific biochemical pathways.

Cellular Effects

The effects of s-Triazine, 2-amino-4-(m-chloroanilino)- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, s-Triazine, 2-amino-4-(m-chloroanilino)- exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, it can inhibit the activity of NADP±dependent isocitrate dehydrogenases, leading to changes in cellular metabolism . These binding interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of s-Triazine, 2-amino-4-(m-chloroanilino)- change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that s-Triazine, 2-amino-4-(m-chloroanilino)- remains stable under certain conditions, but can degrade over time, affecting its efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of s-Triazine, 2-amino-4-(m-chloroanilino)- vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Understanding these dosage effects is crucial for developing safe and effective treatments.

Metabolic Pathways

s-Triazine, 2-amino-4-(m-chloroanilino)- is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can affect the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production . These interactions are essential for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of s-Triazine, 2-amino-4-(m-chloroanilino)- within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability at target sites and its overall efficacy.

Subcellular Localization

s-Triazine, 2-amino-4-(m-chloroanilino)- exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOVYIZDTWXVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222051
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718-43-4
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(m-chloroanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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